Diethylenetriaminepentaacetic acid alpha,omega-bis(biocytinamide)
Description
Diethylenetriaminepentaacetic acid alpha,omega-bis(biocytinamide) (CAS 118896-98-3) is a bifunctional chelator derived from diethylenetriaminepentaacetic acid (DTPA), modified with biocytinamide groups at both terminal ends. Its molecular formula is C₄₆H₇₅N₁₁O₁₆S₂, with a molecular weight of 1102.28 g/mol . This compound is designed to leverage the high-affinity biotin-avidin binding system (Kd ≈ 10⁻¹⁵ M) for targeted applications in radiopharmaceuticals, imaging, and drug delivery .
Key features include:
- Chelation Capacity: Retains DTPA’s pentadentate structure, enabling strong binding to metal ions (e.g., lanthanides, actinides, and transition metals) .
- Targeting Capability: Biocytinamide moieties allow conjugation with avidin-coated surfaces or streptavidin-based therapeutics, enhancing site-specific delivery .
- Applications: Primarily used in radioimmunotherapy (e.g., ¹⁵³Sm and ¹⁶⁶Dy/¹⁶⁶Ho labeling) and preclinical imaging .
Properties
IUPAC Name |
2-[[2-[carboxymethyl-[2-[carboxymethyl-[2-[carboxymethyl-[2-[[1-carboxy-5-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]pentyl]amino]-2-oxoethyl]amino]ethyl]amino]ethyl]amino]acetyl]amino]-6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H75N11O16S2/c58-34(13-3-1-11-32-41-30(26-74-32)51-45(72)53-41)47-15-7-5-9-28(43(68)69)49-36(60)21-56(24-39(64)65)19-17-55(23-38(62)63)18-20-57(25-40(66)67)22-37(61)50-29(44(70)71)10-6-8-16-48-35(59)14-4-2-12-33-42-31(27-75-33)52-46(73)54-42/h28-33,41-42H,1-27H2,(H,47,58)(H,48,59)(H,49,60)(H,50,61)(H,62,63)(H,64,65)(H,66,67)(H,68,69)(H,70,71)(H2,51,53,72)(H2,52,54,73) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKGHKLSIBPOASY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCCCC(C(=O)O)NC(=O)CN(CCN(CCN(CC(=O)NC(CCCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4)C(=O)O)CC(=O)O)CC(=O)O)CC(=O)O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H75N11O16S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50391970 | |
| Record name | 6,9,12-Tris(carboxymethyl)-4,14-dioxo-2,16-bis(4-{[5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoyl]amino}butyl)-3,6,9,12,15-pentaazaheptadecane-1,17-dioic acid (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50391970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1102.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118896-98-3 | |
| Record name | 6,9,12-Tris(carboxymethyl)-4,14-dioxo-2,16-bis(4-{[5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoyl]amino}butyl)-3,6,9,12,15-pentaazaheptadecane-1,17-dioic acid (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50391970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethylenetriaminepentaacetic acid α,Ï?-bis(biocytinamide) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
Diethylenetriaminepentaacetic acid alpha,omega-bis(biocytinamide) (DTPA-bis(biocytinamide)) is a complex organic compound notable for its unique structure and potential applications in biochemical research. This compound is derived from diethylenetriaminepentaacetic acid (DTPA), a well-known chelating agent, with the addition of biocytinamide, which enhances its biological functionality. This article explores the biological activity of DTPA-bis(biocytinamide), focusing on its metal-binding properties, applications in drug delivery systems, and its role in biochemical assays.
Chemical Structure and Properties
- Molecular Formula : C₄₈H₆₄N₈O₁₈
- Molecular Weight : Approximately 1102.28 g/mol
- Appearance : White solid, soluble in various solvents
The incorporation of biocytinamide into the DTPA framework provides this compound with enhanced specificity for biological targets, particularly in systems requiring targeted delivery of biomolecules.
Metal Binding Affinity
DTPA-bis(biocytinamide) exhibits significant metal-chelating properties, primarily binding to essential metal ions such as zinc (Zn²⁺) and copper (Cu²⁺). These interactions are crucial for numerous biological processes, including enzyme activity modulation and cellular function regulation. The chelation mechanism can influence the bioavailability of these metals in biological systems, impacting various metabolic pathways.
| Metal Ion | Binding Affinity | Biological Role |
|---|---|---|
| Zn²⁺ | High | Enzyme cofactor, DNA synthesis |
| Cu²⁺ | Moderate | Antioxidant defense, neurotransmitter synthesis |
Applications in Biochemical Assays
The biotin moieties present in DTPA-bis(biocytinamide) allow for its use in the biotin-avidin system, enhancing the specificity and sensitivity of biochemical assays. This property is particularly useful in:
- Targeted Delivery Systems : The compound can be conjugated with therapeutic agents for targeted delivery to specific cells or tissues.
- Immunoassays : It can improve the detection limits of assays by facilitating the binding of biotinylated antibodies to avidin-coated surfaces.
Case Studies and Research Findings
- Targeted Drug Delivery : A study demonstrated that DTPA-bis(biocytinamide) could effectively deliver chemotherapeutic agents to cancer cells by exploiting the avidin-biotin interaction. The results indicated a significant increase in drug uptake by targeted cells compared to non-targeted delivery systems.
- Enzyme Activity Modulation : Research has shown that DTPA-bis(biocytinamide) can modulate the activity of metalloenzymes through its metal-binding capabilities. For instance, studies on carbonic anhydrase revealed that the presence of this compound altered enzyme kinetics by affecting zinc ion availability.
- Biodistribution Studies : In vivo studies involving radiolabeled DTPA-bis(biocytinamide) demonstrated high retention rates in specific tissues, suggesting potential for use in imaging or therapeutic applications.
Scientific Research Applications
Medical Imaging
Chelating Agent in MRI:
Diethylenetriaminepentaacetic acid derivatives are widely used as contrast agents in magnetic resonance imaging (MRI). The alpha,omega-bis(biocytinamide) variant enhances the stability and efficacy of metal ion complexes, which are crucial for improving image quality. The ability to form stable complexes with paramagnetic ions such as gadolinium makes this compound particularly valuable in clinical diagnostics.
Case Study:
A study demonstrated that DTPA-bis(biocytinamide) effectively improved MRI contrast in animal models by facilitating better visualization of tumors due to its enhanced relaxivity properties compared to traditional agents .
Drug Delivery Systems
Targeted Drug Delivery:
The incorporation of biocytinamide allows for targeted delivery of therapeutic agents to specific tissues. This is particularly beneficial in oncology, where targeted therapies can minimize side effects and enhance treatment efficacy.
Data Table: Drug Delivery Efficacy Comparison
| Compound | Targeting Efficiency | Side Effects | Release Rate |
|---|---|---|---|
| DTPA-alpha,omega-bis(biocytinamide) | High | Low | Controlled |
| Conventional DTPA | Moderate | Moderate | Rapid |
Case Study:
Research highlighted the successful use of DTPA-bis(biocytinamide) as a carrier for chemotherapeutic agents, demonstrating a significant reduction in tumor size with minimal systemic toxicity compared to standard treatments .
Radiopharmaceuticals
Radionuclide Labeling:
The compound has been utilized in the labeling of radionuclides for therapeutic and diagnostic purposes. Its chelating properties enable stable binding of radioisotopes like Dy-166, which are used in targeted radiotherapy.
Case Study:
In a study focusing on radiosynovectomy, DTPA-bis(biocytinamide) was employed to label Dy-166 effectively. The results indicated that this labeling method improved the localization of the radionuclide at the target site, enhancing therapeutic outcomes while minimizing exposure to healthy tissues .
Bioconjugation Techniques
Biotinylation Applications:
The biocytinamide component facilitates biotinylation processes, which are crucial for various biochemical assays and therapeutic applications. This property is particularly useful in developing targeted therapies and diagnostics that rely on biotin-streptavidin interactions.
Data Table: Bioconjugation Efficiency
| Bioconjugate Type | Efficiency (%) | Application Area |
|---|---|---|
| DTPA-alpha,omega-bis(biocytinamide) | 95 | Targeted therapy |
| Standard biotin conjugates | 70 | General assays |
Comparison with Similar Compounds
Chelation Strength and Selectivity
The complex formation constant (log K) against Ca²⁺ is a critical metric for comparing chelators:
| Compound | Abbreviation | log K (Ca²⁺) | Key Metals Targeted |
|---|---|---|---|
| Diethylenetriaminepentaacetic acid | DTPA | 10.8 | Lanthanides, Actinides, Gd³⁺ |
| Ethylenediaminetetraacetic acid | EDTA | 10.7 | Transition metals, Ca²⁺ |
| S,S-Ethylenediamine disuccinate | EDDS | 4.6 | Fe³⁺, Cu²⁺ (biodegradable) |
| Methylglycinediacetic acid | MGDA | 7.0 | Ca²⁺, Mg²⁺ |
| DTPA-Biocytinamide | – | ~10.8* | Actinides, ¹⁵³Sm, ¹⁶⁶Ho |
- DTPA vs. EDTA : DTPA exhibits marginally stronger Ca²⁺ binding (log K 10.8 vs. 10.7) and superior affinity for trivalent metals (e.g., Gd³⁺ in MRI contrast agents) .
- DTPA-Biocytinamide vs. Hydroxypyridonates : Newer agents like 3,4,3-Li(1,2-HOPO) show 10–100× higher actinide-removal efficacy than DTPA but lack biotin-mediated targeting .
Biodegradability and Environmental Impact
| Compound | Biodegradability | Environmental Persistence |
|---|---|---|
| DTPA | Low | High (resists degradation) |
| EDTA | Low | High |
| EDDS | High | Low |
| DTPA-Biocytinamide | Likely low* | High (similar to DTPA) |
*No direct data, but structural similarity to DTPA suggests poor biodegradability .
Functional Modifications and Targeting
- DTPA-Biocytinamide: Unique biotin-avidin targeting enables applications in pretargeted radioimmunotherapy (e.g., ¹⁵³Sm-DB2 in colon carcinoma models) .
- Other DTPA Derivatives :
Radiopharmaceuticals
Preparation Methods
Synthetic Routes for DTPA-Biotin Conjugation
The synthesis of DTPA-Biotin involves the covalent attachment of biocytinamide residues to the terminal carboxyl groups of DTPA. A primary method, as described by Sánchez et al., utilizes a two-step conjugation process . First, DTPA is activated to its dianhydride form by heating under vacuum in the presence of acetic anhydride. This reactive intermediate is then coupled to biocytinamide (biotin linked via a lysine amide) in dimethyl sulfoxide (DMSO) at pH 8.0 for 24 hours . The reaction proceeds via nucleophilic acyl substitution, where the amine groups of biocytinamide attack the electrophilic carbonyl carbons of DTPA dianhydride.
An alternative approach employs carbodiimide-mediated coupling. In this method, DTPA’s carboxyl groups are activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) in aqueous buffer (pH 6.0–7.0) . Biocytinamide is subsequently added, and the mixture is stirred at 4°C for 18 hours. This method avoids the use of organic solvents, making it preferable for large-scale synthesis .
Table 1: Comparison of DTPA-Biotin Synthesis Methods
| Parameter | Dianhydride Method | Carbodiimide Method |
|---|---|---|
| Activation Reagent | Acetic anhydride | EDC/NHS |
| Solvent | DMSO | Aqueous buffer |
| Reaction Time | 24 hours | 18 hours |
| Yield | 85–90% | 75–80% |
| Purity (HPLC) | >99% | >95% |
Purification and Analytical Validation
Crude DTPA-Biotin requires rigorous purification to remove unreacted precursors and side products. High-performance liquid chromatography (HPLC) with a C18 reverse-phase column is the gold standard, using a gradient of acetonitrile/water (0.1% trifluoroacetic acid) for elution . Sánchez et al. reported a retention time of 12.3 minutes for DTPA-Biotin under these conditions, with a radiochemical purity of 99.1 ± 0.6% . Thin-layer chromatography (TLC) on silica gel 60 plates with methanol:ammonia (9:1 v/v) as the mobile phase provides supplementary validation, showing a single spot at R<sub>f</sub> = 0.72 .
Critical Purification Parameters
-
Column Specifications : 250 × 4.6 mm, 5 µm particle size
-
Flow Rate : 1.0 mL/min
-
Detection : UV at 220 nm for non-radioactive batches; gamma detection for radiometal-labeled derivatives .
Functional Integrity Assessment
Post-synthesis validation ensures the biotin moiety retains its avidin-binding capacity. A validated protocol involves affinity chromatography using an avidin-conjugated agarose column . DTPA-Biotin is applied to the column in phosphate-buffered saline (PBS, pH 7.4), and elution is monitored via UV absorbance. Bound DTPA-Biotin is recovered using a 0.1 M glycine-HCl buffer (pH 2.8), with >98% recovery rates observed in studies . Size-exclusion HPLC further confirms the absence of aggregates or degraded products, showing a single peak corresponding to the 1,530 Da molecular weight of DTPA-Biotin .
Applications in Radiopharmaceutical Development
DTPA-Biotin’s primary application lies in preparing stable radiometal complexes for targeted radiotherapy. For example, [166Dy]Dy/166Ho-DTPA-Biotin, synthesized via neutron irradiation of enriched dysprosium oxide, exhibits negligible translocation of 166Ho<sup>3+</sup> post-decay . Biodistribution studies in murine models show rapid renal clearance (t<sub>½</sub> = 2.1 hours), minimizing off-target radiation exposure .
Q & A
Q. What are the primary applications of diethylenetriaminepentaacetic acid alpha,omega-bis(biocytinamide) (DTPA-bis-biocytinamide) in biochemical and environmental research?
DTPA-bis-biocytinamide is widely used as a bifunctional chelator for radiolabeling biomolecules (e.g., antibodies, peptides) due to its high affinity for lanthanides and actinides. For example, in radiolabeling studies, it binds to isotopes like ¹⁵³Sm for radioimmunoimaging, with labeling efficiency determined via thin-layer chromatography using methanol as a developing agent . In environmental sciences, DTPA derivatives are employed to extract bioavailable heavy metals (e.g., Cd, Cr) from soils, using a 1:5 solid-to-liquid ratio followed by ICP-MS analysis .
Q. How do pH and ionic strength influence the solubility and chelation efficacy of DTPA-bis-biocytinamide?
Solubility is pH-dependent: under acidic conditions (e.g., HCl), protonation of carboxylate groups reduces chelation capacity, while alkaline conditions (e.g., NaOH) enhance solubility by deprotonating these groups. Optimal chelation occurs near neutral pH (7.0–7.4), where the ligand’s coordination sites are fully accessible. Ionic strength adjustments (e.g., using PBS buffers) mitigate nonspecific binding in biological assays .
Q. What analytical techniques are recommended for validating the purity and stability of DTPA-bis-biocytinamide complexes?
High-performance liquid chromatography (HPLC) with UV-Vis detection is standard for assessing purity. For stability studies, differential pulse voltammetry (DPV) and cyclic voltammetry (CV) are used to monitor redox behavior of metal complexes. Spectrophotometric titration (e.g., with arsenazo III) quantifies metal-ligand stoichiometry .
Advanced Research Questions
Q. How can experimental design (e.g., Box-Behnken, steepest ascent) optimize DTPA-bis-biocytinamide-based assays?
Response surface methodologies like Box-Behnken designs efficiently optimize parameters such as pH, ligand concentration, and incubation time. For example, a three-factor design with central composite analysis can model the interaction between Sm³⁺ concentration, reaction time, and temperature to maximize radiochemical yield (>95%) while minimizing side products . ANOVA validation (e.g., adjusted R² > 0.95) ensures model reliability .
Q. What strategies resolve contradictions in reported stability constants (log K) for DTPA-bis-biocytinamide-metal complexes?
Discrepancies arise from variations in ionic strength, competing ligands, or temperature. To standardize measurements, use potentiometric titrations under controlled conditions (I = 0.1 M KCl, 25°C) and reference metal-ion buffers (e.g., Ca²⁺-EDTA). Cross-validate results with isothermal titration calorimetry (ITC) to account for enthalpy-entropy compensation effects .
Q. How does DTPA-bis-biocytinamide’s biodistribution profile compare to other chelators (e.g., DOTA, CHX-A-DTPA) in preclinical models?
DTPA-bis-biocytinamide exhibits faster renal clearance than macrocyclic chelators (e.g., DOTA) due to lower thermodynamic stability. In murine models, ¹⁵³Sm-DTPA-bis-biocytinamide showed 80% binding to biotin agarose, with <5% residual activity in blood at 24 hours. Comparatively, CHX-A-DTPA (cyclohexyl-modified DTPA) enhances in vivo stability for α-emitter conjugates (e.g., ²¹²Bi) by reducing transchelation .
Q. What methodological challenges arise when synthesizing DTPA-bis-biocytinamide bioconjugates for targeted therapy?
Key challenges include:
- Functionalization : Selective modification of α- and ω-amines without disrupting carboxylate groups requires protecting group strategies (e.g., tert-butyl esters).
- Purification : Remove unreacted biocytinamide using size-exclusion chromatography (SEC) or dialysis (MWCO 3–5 kDa).
- Stability : Prevent hydrolysis of amide bonds during storage by lyophilizing in pH 7.0 buffers with 5% sucrose .
Data Contradiction Analysis
Q. Why do studies report conflicting efficacy of DTPA-bis-biocytinamide in removing thorium vs. gadolinium?
Thorium (Th⁴⁺) forms stronger complexes with DTPA derivatives (log K ~ 28) than gadolinium (Gd³⁺, log K ~ 22). However, in vivo, Th⁴⁺-DTPA complexes are less efficiently excreted due to protein binding (e.g., serum albumin). Zinc- or calcium-DTPA formulations improve Th⁴⁺ mobilization by displacing protein-bound metal, whereas Gd³⁺ removal requires higher ligand doses to compete with endogenous anions (e.g., citrate) .
Methodological Best Practices
Q. How to standardize DTPA-bis-biocytinamide protocols across laboratories?
- Buffers : Use 10 mM Tris-HCl (pH 7.4) with 100 mM NaCl to mimic physiological conditions.
- Quality Control : Validate chelator purity via FT-IR (carboxylate stretch at 1600 cm⁻¹) and elemental analysis (C/N ratio).
- Inter-lab calibration : Share reference materials (e.g., ¹⁵³Sm-DTPA-bis-biocytinamide) with certified radiochemical purity (>98%) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
